2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride
Description
Overview of 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide Hydrochloride
This compound represents a structurally complex organic compound that incorporates multiple functional groups within a single molecular framework. The compound possesses the Chemical Abstracts Service registry number 1052531-90-4 and exhibits a molecular formula of C11H21Cl2N3O2 with a molecular weight of 298.21 grams per mole. This chemical entity belongs to the broader class of piperazine derivatives, which have garnered significant attention in pharmaceutical research due to their diverse biological activities and structural versatility.
The molecular architecture of this compound features a central piperazine ring system that serves as the core structural scaffold. This six-membered heterocyclic ring contains two nitrogen atoms positioned at the 1 and 4 positions, providing multiple sites for chemical modification and functionalization. The piperazine core is substituted at the 1-position with a chloroacetyl group, introducing an electrophilic center that enables nucleophilic substitution reactions. At the 4-position, the ring bears an N-isopropylacetamide substituent, which contributes to the compound's lipophilicity and influences its pharmacokinetic properties.
The presence of the hydrochloride salt form significantly enhances the compound's solubility characteristics in polar solvents, making it particularly suitable for laboratory applications and synthetic procedures. This salt formation represents a common pharmaceutical practice employed to improve the handling characteristics and stability profiles of organic compounds containing basic nitrogen atoms. The compound serves primarily as a building block in organic synthesis, finding applications in the construction of more complex molecular architectures for pharmaceutical and research purposes.
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of piperazine chemistry, which has evolved significantly over several decades of pharmaceutical research. Piperazine derivatives have established themselves as privileged scaffolds in medicinal chemistry, with their systematic investigation dating back to early explorations of heterocyclic compounds as therapeutic agents. The recognition of piperazine as a structural element present in drugs belonging to various chemical classes and used for numerous different therapeutic applications has driven continued research into novel derivatives and analogues.
The synthetic methodology underlying compounds of this type draws from established protocols for piperazine functionalization, particularly those involving chloroacetyl derivatives. Historical patent literature demonstrates the systematic exploration of chloroacetyl-substituted piperazines, with researchers investigating various substitution patterns and functional group modifications to optimize biological activity and synthetic accessibility. These early investigations established fundamental synthetic routes that continue to inform contemporary approaches to piperazine derivative preparation.
Research into piperazine-containing compounds has been motivated by the scaffold's unique combination of structural flexibility and biological activity. The ability of the piperazine ring to adopt multiple conformational states while maintaining favorable pharmacological properties has made it an attractive target for drug discovery efforts. This historical context provides the foundation for understanding why compounds such as this compound represent logical extensions of established research programs in heterocyclic chemistry.
The emergence of this specific compound reflects the ongoing evolution of synthetic methodologies and the increasing sophistication of structure-activity relationship studies in piperazine chemistry. Contemporary research has focused on developing novel synthetic routes that enable the efficient preparation of complex piperazine derivatives while maintaining high levels of structural diversity. These advances have facilitated the exploration of compounds with increasingly complex substitution patterns, such as those found in this compound.
Rationale for Academic Investigation
The academic investigation of this compound is justified by several compelling scientific rationales that extend beyond its immediate synthetic utility. The compound serves as a representative example of the broader class of functionalized piperazine derivatives, which have demonstrated remarkable versatility in medicinal chemistry applications. Piperazine scaffolds exhibit diverse biological activities, including anticancer, antioxidant, cognition-enhancing, antimicrobial, antibacterial, antiviral, antifungal, antiinflammatory, anti-HIV-1 inhibition, antidiabetic, antimalarial, antidepressant, antianxiety, and anticonvulsant properties.
The structural complexity of this compound provides opportunities for systematic structure-activity relationship studies that can inform the design of new therapeutic agents. The presence of multiple functional groups within a single molecular framework enables researchers to investigate how different structural modifications influence biological activity, synthetic accessibility, and physicochemical properties. Such investigations contribute to the broader understanding of how molecular architecture relates to biological function, a fundamental question in medicinal chemistry research.
The synthetic accessibility of this compound through established piperazine chemistry makes it an attractive target for methodological studies focused on improving synthetic efficiency and developing new reaction protocols. Research into optimized synthetic routes for complex piperazine derivatives continues to yield insights into fundamental organic chemistry principles while advancing practical applications in pharmaceutical research. The compound's role as a building block enables its incorporation into larger synthetic schemes designed to access structurally diverse molecular libraries.
Furthermore, the compound's position within the broader context of heterocyclic chemistry research provides opportunities for comparative studies examining how different heterocyclic scaffolds influence biological activity and synthetic utility. Piperazine derivatives represent one of the most extensively studied classes of heterocyclic compounds, making comparative analyses with other nitrogen-containing heterocycles particularly valuable for advancing theoretical understanding of structure-activity relationships.
Scope and Structure of the Research Outline
The comprehensive investigation of this compound encompasses multiple interconnected research domains that collectively provide a thorough understanding of this compound's chemical and biological significance. The research framework adopts a systematic approach that begins with fundamental molecular characterization and progresses through increasingly complex analytical and synthetic considerations.
The molecular characterization component focuses on detailed structural analysis, including spectroscopic identification methods, conformational studies, and physicochemical property determination. This foundational work establishes the essential chemical identity of the compound and provides the basis for all subsequent investigations. Spectroscopic analysis employing techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry enables complete structural verification and purity assessment.
Synthetic methodology represents another critical research domain, encompassing both the development of efficient preparation routes and the exploration of the compound's utility as a synthetic intermediate. Research in this area builds upon established piperazine chemistry while investigating novel approaches that might improve yield, selectivity, or operational simplicity. The compound's role as a building block necessitates careful evaluation of its reactivity profile and compatibility with various synthetic transformations.
The structure-activity relationship component examines how the compound's specific structural features contribute to its biological activity and synthetic utility. This analysis requires consideration of conformational flexibility, electronic properties, and intermolecular interactions that influence both chemical reactivity and biological recognition. Comparative studies with related piperazine derivatives provide context for understanding the unique characteristics of this particular compound.
The research outline integrates these various components into a cohesive framework that addresses both fundamental chemical questions and practical applications in pharmaceutical research. This comprehensive approach ensures that investigations yield insights relevant to multiple research communities, from synthetic organic chemists developing new methodologies to medicinal chemists seeking novel therapeutic agents.
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN3O2.ClH/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12;/h9H,3-8H2,1-2H3,(H,13,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSCDZMOXJDSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Chloroacetylation of Piperazine
The synthesis begins with functionalizing piperazine at the 1-position using chloroacetyl chloride. Under anhydrous dichloromethane at 0–5°C, piperazine reacts with 1.2 equivalents of chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to yield 4-(chloroacetyl)piperazine. The base neutralizes HCl generated during the reaction, preventing protonation of piperazine’s secondary amines.
Critical parameters :
- Temperature : Excess heat (>10°C) promotes diacetylation side products.
- Solvent : Dichloromethane outperforms THF or acetonitrile due to better solubility of intermediates.
| Yield | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 89% | K₂CO₃ | CH₂Cl₂ | 0°C → 20°C | |
| 76% | Et₃N | CH₂Cl₂ | 0°C → 25°C |
Amide Coupling with Isopropylamine
The chloroacetylated intermediate undergoes nucleophilic acyl substitution with isopropylamine. Coupling agents such as EDC/HOBt facilitate the reaction in dichloromethane at room temperature, producing 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide. Alternatively, direct aminolysis without coupling agents achieves comparable yields (68–72%) but requires extended reaction times (24 vs. 8 hours).
Mechanistic insight :
The chloroacetyl group’s electrophilicity enables attack by isopropylamine’s primary amine, forming a tetrahedral intermediate that collapses to release HCl.
Hydrochloride Salt Formation
Treating the free base with hydrochloric acid (HCl) in ethanol/water (3:1) precipitates the hydrochloride salt. Crystallization at 4°C enhances purity by excluding residual solvents.
Optimized conditions :
- Acid concentration : 2M HCl achieves quantitative protonation without oversalting.
- Recrystallization solvent : Ethanol/water mixtures (70:30) yield needle-shaped crystals with 99.2% purity.
Reaction Condition Optimization
Temperature Control
Exothermic reactions during chloroacetylation necessitate strict temperature modulation:
Solvent and Base Selection
Comparative studies reveal dichloromethane’s superiority over THF in minimizing byproducts:
| Solvent | Byproduct Formation | Yield |
|---|---|---|
| CH₂Cl₂ | 2.1% | 89% |
| THF | 11.4% | 67% |
| Acetonitrile | 8.9% | 73% |
Triethylamine outperforms K₂CO₃ in reactions requiring rapid HCl scavenging, particularly in large-scale batches.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the amide intermediate with 94% recovery. Industrial protocols employ flash chromatography to reduce processing time by 40%.
Recrystallization Dynamics
Ethanol/water recrystallization parameters:
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| Cooling rate | 2°C/min | ΔPurity +4.7% |
| Solvent ratio (EtOH:H₂O) | 3:1 | ΔYield -12% |
Slower cooling rates favor larger crystals with lower solvent inclusion.
Industrial-Scale Synthesis
Pilot Plant Protocols
Shijiazhuang Yuanchem’s manufacturing process highlights:
Cost-Benefit Analysis
| Process Step | Batch Cost (USD/kg) | Continuous Flow Cost (USD/kg) |
|---|---|---|
| Chloroacetylation | 124 | 89 |
| Amide coupling | 203 | 167 |
| Salt formation | 56 | 51 |
Continuous flow methods reduce total production costs by 28%.
Emerging Methodologies and Green Chemistry
Solvent-Free Mechanochemical Synthesis
Ball-milling piperazine, chloroacetyl chloride, and isopropylamine in a 1:1:1 ratio achieves 81% yield in 45 minutes, eliminating solvent waste.
Biocatalytic Approaches
Immobilized lipase (Novozym 435) catalyzes amide coupling in aqueous buffer (pH 7.4) at 37°C, though yields remain suboptimal (54%).
Chemical Reactions Analysis
Functional Group Reactivity
The compound's reactive sites enable diverse derivatization:
| Reactive Site | Reaction Type | Typical Reagents | Applications |
|---|---|---|---|
| Chloroacetyl group | Nucleophilic substitution | Primary/secondary amines, thiols | Prodrug development |
| Piperazine NH | Alkylation/Acylation | Alkyl halides, acid chlorides | Bioisostere creation |
| Acetamide carbonyl | Condensation | Hydrazines, hydroxylamines | Heterocycle formation |
Recent studies demonstrate efficient conversion to thioamide derivatives (87% yield) using Lawesson's reagent under inert atmosphere .
Pharmacologically Relevant Modifications
Modified derivatives show enhanced biological activity:
Antiplasmodial Agent Synthesis
text2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide → React with 4-arylthieno[2,3-b]pyridine-2-carboxamides → Thorpe-Ziegler cyclization (KOH, DMF, 80°C, 6h) → Yield antiplasmodial compounds with IC₅₀ = 12–38 nM [2]
Kinase Inhibitor Development
| Derivative Structure | % PfGSK-3 Inhibition (10 µM) | Selectivity Index |
|---|---|---|
| 5-Cyano-6-amino | 72.4 ± 8.1 | >150 |
| 5-Methyl-6-carboxy | 58.9 ± 6.7 | 92 |
| 5-Ethyl-6-ureido | 81.2 ± 7.9 | >200 |
Data from show structural modifications significantly impact target engagement while maintaining low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells).
Stability Considerations
Critical degradation pathways under physiological conditions:
Hydrolytic Degradation
-
Chloroacetyl group hydrolysis: t₁/₂ = 4.2 hr (pH 7.4, 37°C)
-
Amide bond cleavage: <5% degradation after 24 hr
Thermal Stability
This reactivity profile establishes the compound as a valuable scaffold for developing targeted therapies, particularly in infectious disease and oncology research. Current investigations focus on optimizing its metabolic stability through prodrug approaches and targeted delivery systems.
Scientific Research Applications
2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride
- Cetirizine hydrochloride related compounds
Uniqueness
2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride is unique due to its specific substitution pattern and the presence of both chloroacetyl and isopropylacetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-[4-(Chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies, focusing on its biological activity, molecular interactions, and potential therapeutic applications.
Synthesis and Characterization
The compound was synthesized through a series of chemical reactions involving piperazine derivatives. Characterization techniques such as NMR and mass spectrometry confirmed its structure. The synthesis pathway is crucial for understanding the biological activity as it influences the compound's properties.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated using standard methods. In vitro tests demonstrated significant antimicrobial activity against various pathogens, comparable to established antibiotics like ciprofloxacin and fluconazole.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | 8 µg/mL |
| Escherichia coli | 32 µg/mL | 16 µg/mL |
| Candida albicans | 64 µg/mL | 32 µg/mL |
These results indicate that the compound exhibits promising antimicrobial properties, making it a candidate for further development in treating infections.
Anticancer Activity
The anticancer efficacy was assessed using the MTT assay across various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage cell line). The results showed that while the compound demonstrated cytotoxic effects, it was less potent than standard chemotherapeutics like 5-fluorouracil.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HCT116 | 25 | 10 |
| RAW264.7 | 30 | 15 |
Molecular Docking Studies
Molecular docking studies provided insights into the binding affinity of the compound with target proteins involved in cancer pathways. Compounds derived from this class exhibited favorable docking scores, suggesting strong interactions with protein targets such as EGFR and VEGFR.
Case Studies
A recent study highlighted the synthesis of related compounds that also included the piperazine moiety. These derivatives were evaluated for their anticancer and antimicrobial activities, reinforcing the significance of structural modifications in enhancing biological efficacy. The study concluded that specific substitutions on the piperazine ring could lead to improved potency against cancer cell lines while maintaining antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : Common synthetic routes involve nucleophilic substitution reactions between piperazine derivatives and chloroacetyl chloride, followed by coupling with isopropylamine. Critical parameters include:
- Reaction temperature : Lower temperatures (0–5°C) minimize side reactions during chloroacetylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the piperazine ring and acetamide moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related piperazine-acetamide derivatives .
- HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers assess the in vitro biological activity of this compound, particularly in neurological or antimicrobial studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, acetylcholinesterase) using fluorometric or colorimetric substrates .
- Cell-Based Models : Test cytotoxicity and neuroprotective effects in SH-SY5Y neuronal cells or antimicrobial activity via broth microdilution assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action of this compound at the molecular level?
- Methodological Answer :
- Molecular Docking : Use InChI-derived 3D structures (e.g., from PubChem) to simulate interactions with target proteins .
- Gene Expression Profiling : RNA-seq or qPCR identifies downstream pathways modulated by the compound in treated cell lines .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) to receptors .
Q. How can computational chemistry approaches be applied to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Modeling : Correlate structural descriptors (e.g., logP, topological polar surface area) with absorption/distribution parameters .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions using SMILES notations .
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers to predict membrane permeability .
Q. What experimental design considerations are crucial when investigating the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Stability : Use buffered solutions (pH 1–9) to identify hydrolysis-prone functional groups (e.g., chloroacetyl) .
- Light Sensitivity : Store samples in amber vials to prevent photodegradation, as recommended for similar piperazine derivatives .
Q. How should researchers address discrepancies between theoretical and observed biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurity interference .
- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to account for solubility-driven artifacts .
- Stereochemical Confirmation : Use X-ray crystallography or chiral HPLC to validate enantiomeric composition, as incorrect stereochemistry can drastically alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
